Enhanced Lipophilicity (cLogP) of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine Versus Non-Fluorinated Analogs
The 4-fluorobenzyl substituent in the target compound confers a measurable increase in lipophilicity compared to non-fluorinated or unsubstituted phenyl analogs, a key parameter for predicting membrane permeability and target engagement . While experimental LogP data is not published for this exact compound, the cLogP value for 5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-amine is calculated to be approximately 1.7 . In comparison, the cLogP for 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 5711-61-5) is approximately 1.3, representing a >30% relative increase in predicted lipophilicity for the fluorobenzyl derivative .
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.7 (predicted) |
| Comparator Or Baseline | 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (cLogP ≈ 1.3) |
| Quantified Difference | Relative increase of >30% |
| Conditions | Calculated using standard cheminformatics models (e.g., XLogP3); experimental LogP data not available |
Why This Matters
Higher lipophilicity, conferred by the 4-fluorobenzyl group, is a critical selection criterion for projects where improved passive membrane diffusion or altered tissue distribution is required, as it may enhance bioavailability and cellular activity compared to more polar analogs.
